ノルコール酸

概要

説明

Norcholic acid is a bile acid, a class of molecules derived from cholesterol in the liver. Bile acids play a crucial role in the digestion and absorption of fats and fat-soluble vitamins in the small intestine. Norcholic acid is not naturally occurring but is found in individuals exposed to this compound or its derivatives . It has been identified as a novel biomarker for early kidney injury in patients with metabolic dysfunction-associated fatty liver disease .

科学的研究の応用

Norcholic acid has several scientific research applications:

Chemistry: It is used as a model compound to study the metabolism and transformation of bile acids.

Industry: It is used in the development of diagnostic tools and therapeutic agents for liver and kidney diseases.

作用機序

ノルコール酸は、特定の分子標的と経路と相互作用することにより、その効果を発揮します。 ファルネソイドX受容体を負に調節し、肝細胞癌細胞の増殖、遊走、浸潤を促進することが示されています 。 さらに、ノルコール酸は、肝細胞癌細胞とそのエクソソームの表面にあるプログラム細胞死リガンド1のレベルを増加させることができ、免疫抑制的なミクロ環境を誘導します .

6. 類似の化合物との比較

ノルコール酸は、コール酸、タウロデオキシコール酸、タウロリトコール酸などの他の胆汁酸に似ています 。 早期腎臓障害のバイオマーカーとしての役割と、腫瘍の進行と免疫逃避を促進する役割において、それはユニークです 。 ノルコール酸と他の胆汁酸との構造的な違いには、メチル基の除去と追加のヒドロキシル基の存在が含まれます .

参考文献

Safety and Hazards

将来の方向性

Norcholic acid has been identified as a novel biomarker of early kidney injury in patients with metabolic dysfunction-associated fatty liver disease . Further investigation of its role in renal function is warranted . Additionally, Norcholic acid has been found to promote tumor progression and immune escape in hepatocellular carcinoma, suggesting potential therapeutic targets .

生化学分析

Biochemical Properties

Norcholic acid plays a significant role in biochemical reactions, particularly in the metabolism of bile acids. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is sterol 27-hydroxylase (CYP27A1), which is involved in the classical pathway of bile acid synthesis. Norcholic acid is efficiently absorbed from the intestine and quickly excreted into the bile but not into the urine . This interaction is crucial for maintaining bile acid homeostasis and regulating metabolic processes.

Cellular Effects

Norcholic acid has been shown to influence various cellular processes, particularly in hepatocellular carcinoma (HCC) cells. It promotes HCC cell proliferation, migration, and invasion by negatively regulating the Farnesoid X receptor (FXR). Additionally, Norcholic acid increases the level of PD-L1 on the surfaces of HCC cells and their exosomes, which dampens the function of CD4+ T cells and induces an immunosuppressive microenvironment . This indicates that Norcholic acid plays a role in tumor progression and immune escape.

Molecular Mechanism

At the molecular level, Norcholic acid exerts its effects by binding to and inhibiting the Farnesoid X receptor (FXR). This inhibition leads to the upregulation of PD-L1 on HCC cells, which in turn promotes immune escape and tumor progression. The interaction between Norcholic acid and FXR is a key mechanism through which it influences gene expression and cellular signaling pathways . Additionally, Norcholic acid-induced exosomes significantly dampen the function of CD4+ T cells, further contributing to an immunosuppressive environment.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Norcholic acid have been observed to change over time. Studies have shown that Norcholic acid is efficiently absorbed from the intestine and quickly excreted into the bile within 24 hours . This rapid excretion suggests that Norcholic acid has a short half-life and may require continuous administration to maintain its effects. Long-term studies are needed to fully understand the stability, degradation, and long-term effects of Norcholic acid on cellular function.

Dosage Effects in Animal Models

The effects of Norcholic acid vary with different dosages in animal models. In a study involving male Wistar rats, an oral dosage of 6.4 g/L of Norcholic acid resulted in an average recovery of 40% of the administered radioactivity from the feces within the first 24 hours This indicates that Norcholic acid is efficiently absorbed and excreted

Metabolic Pathways

Norcholic acid is involved in the metabolic pathways of bile acids. It is synthesized from cholesterol via both the nonclassical and classical pathways, which are under the control of specific enzymes such as sterol 27-hydroxylase (CYP27A1) . The dysmetabolism of bile acids, including Norcholic acid, can promote the development of hepatocellular carcinoma associated with obesity or fatty liver . Understanding the metabolic pathways of Norcholic acid is crucial for developing therapeutic strategies targeting bile acid metabolism.

Transport and Distribution

Norcholic acid is transported and distributed within cells and tissues primarily through the bile. It is efficiently absorbed from the intestine and quickly excreted into the bile but not into the urine . This suggests that Norcholic acid is primarily localized in the liver and bile ducts, where it exerts its effects on bile acid metabolism and cellular function.

Subcellular Localization

The subcellular localization of Norcholic acid is primarily within the liver cells, particularly in the bile ducts. It interacts with the Farnesoid X receptor (FXR) within the cells, leading to changes in gene expression and cellular signaling pathways

準備方法

ノルコール酸は、様々な方法で合成することができます。 一方は、天然胆汁酸の側鎖の分解によってメチル基を除去する方法です 。 もう一方は、23-ノルデオキシコール酸をマウス、ラット、またはヒトの酵素リッチな肝臓の細胞小器官画分とインビトロでインキュベートする方法です 。 合成に関与する代謝経路には、水酸化、酸化、エピメリ化、硫酸化、およびグルクロン化が含まれます .

3. 化学反応の分析

ノルコール酸は、いくつかの種類の化学反応を起こします。

酸化: この反応は、酸素の付加または水素の除去を伴います。一般的な試薬には、過マンガン酸カリウムや三酸化クロムなどの酸化剤が含まれます。

還元: この反応は、水素の付加または酸素の除去を伴います。一般的な試薬には、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が含まれます。

置換: この反応は、ある原子または原子団を別の原子または原子団で置き換えることを伴います。一般的な試薬には、ハロゲンや求核剤が含まれます。

水酸化: この反応は、ヒドロキシル基の付加を伴います。一般的な試薬には、過酸化水素や四酸化オスミウムなどの水酸化剤が含まれます。

これらの反応から生成される主な生成物には、様々なヒドロキシル化、酸化、還元されたノルコール酸誘導体が含まれます .

4. 科学研究への応用

ノルコール酸は、いくつかの科学研究への応用があります。

化学: 胆汁酸の代謝と変換を研究するためのモデル化合物として使用されます。

生物学: 代謝機能障害に関連する脂肪肝疾患の患者において、早期腎臓障害のバイオマーカーとして役立ちます.

医学: 肝細胞癌でファルネソイドX受容体を調節することにより、腫瘍の進行と免疫逃避を促進することが示されています.

産業: 肝臓病や腎臓病の診断ツールや治療薬の開発に使用されます。

化学反応の分析

Norcholic acid undergoes several types of chemical reactions:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

Hydroxylation: This reaction involves the addition of a hydroxyl group. Common reagents include hydroxylating agents like hydrogen peroxide or osmium tetroxide.

The major products formed from these reactions include various hydroxylated, oxidized, and reduced derivatives of norcholic acid .

類似化合物との比較

Norcholic acid is similar to other bile acids such as cholic acid, tauro-deoxycholic acid, and tauro-lithocholic acid . it is unique in its ability to serve as a biomarker for early kidney injury and its role in promoting tumor progression and immune escape . The structural differences between norcholic acid and other bile acids include the removal of a methyl group and the presence of additional hydroxyl groups .

References

特性

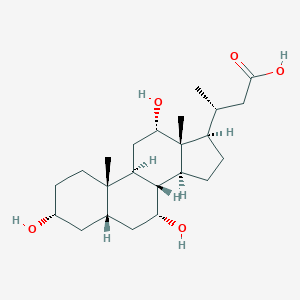

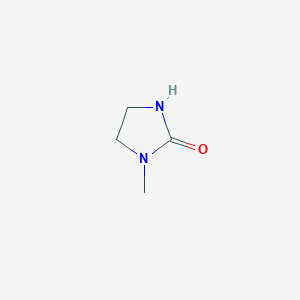

IUPAC Name |

(3R)-3-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38O5/c1-12(8-20(27)28)15-4-5-16-21-17(11-19(26)23(15,16)3)22(2)7-6-14(24)9-13(22)10-18(21)25/h12-19,21,24-26H,4-11H2,1-3H3,(H,27,28)/t12-,13+,14-,15-,16+,17+,18-,19+,21+,22+,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHUYNJFEXPRUGR-RTCCEZQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60696-62-0 | |

| Record name | Norcholic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060696620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

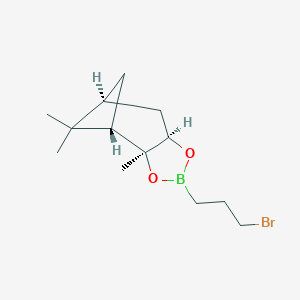

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

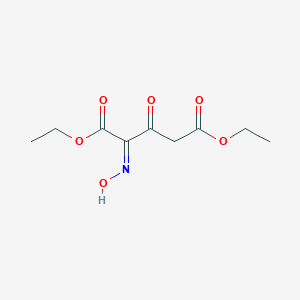

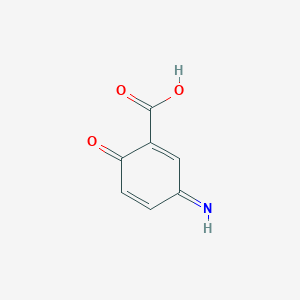

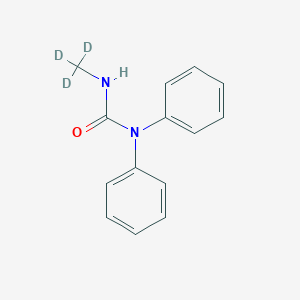

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![11-(3-Chloropropyl)benzo[b][1]benzazepine](/img/structure/B125378.png)

![2-[3-Amino-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic acid ethyl ester](/img/structure/B125379.png)